8-Methoxy-8'-nitro-3-phenyl-2,2'-spirobi[naphtho[2,3-b]pyran]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected bicyclic system. The presence of methoxy, nitro, and phenyl groups in its structure contributes to its distinct chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphtho[2,3-b]pyran Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the naphtho[2,3-b]pyran core.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents.
Spirocyclization: The final step involves the formation of the spiro linkage, which can be achieved through various cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst.
Substitution: The nitro and methoxy groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles like amines for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the development of dyes, pigments, and other functional materials.
Wirkmechanismus
The mechanism of action of 8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The methoxy and phenyl groups contribute to the compound’s binding affinity and specificity towards its targets. The spiro linkage provides structural rigidity, enhancing its stability and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Methoxy-3-nitro-2H-chromene: Shares the methoxy and nitro groups but differs in the core structure.
5-Methoxy-8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one: Similar functional groups but different core and spiro linkage.
8-Methoxy-3-phenyl-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole: Contains methoxy and phenyl groups but differs in the overall structure.
Uniqueness
8-Methoxy-8’-nitro-3-phenyl-2,2’-spirobi[naphtho[2,3-b]pyran] is unique due to its spiro-connected bicyclic system, which imparts distinct chemical and physical properties. The combination of methoxy, nitro, and phenyl groups in a spiro structure is relatively rare, making this compound valuable for various applications.
Eigenschaften
CAS-Nummer |
141110-65-8 |
---|---|
Molekularformel |
C32H21NO5 |
Molekulargewicht |
499.5 g/mol |
IUPAC-Name |
8'-methoxy-8-nitro-3'-phenyl-2,2'-spirobi[benzo[g]chromene] |
InChI |
InChI=1S/C32H21NO5/c1-36-28-10-8-22-14-26-17-29(20-5-3-2-4-6-20)32(38-31(26)19-25(22)16-28)12-11-23-13-21-7-9-27(33(34)35)15-24(21)18-30(23)37-32/h2-19H,1H3 |
InChI-Schlüssel |
NRAOKRCXZGXMML-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC3=C(C=C2C=C1)C=C(C4(O3)C=CC5=C(O4)C=C6C=C(C=CC6=C5)[N+](=O)[O-])C7=CC=CC=C7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.